molecular formula C14H12FNO4S B2661362 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate CAS No. 478048-02-1

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate

Cat. No.: B2661362
CAS No.: 478048-02-1
M. Wt: 309.31
InChI Key: IULHFUZUUOKYOZ-SSZFMOIBSA-N
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Description

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate is a synthetic organic compound with the molecular formula C14H12FNO4S. This compound is characterized by the presence of a benzofuran ring fused with a sulfonate group and a fluorobenzene moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzene Moiety: This step involves the sulfonation of fluorobenzene using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling Reaction: The final step is the coupling of the benzofuran derivative with the sulfonated fluorobenzene under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Synthesis: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate is utilized in several research fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: May influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine atom instead of fluorine.

    [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate: Lacks the fluorine atom, affecting its reactivity and applications.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULHFUZUUOKYOZ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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